molecular formula C13H20N2OSi B8525100 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile

Cat. No.: B8525100
M. Wt: 248.40 g/mol
InChI Key: GVVRAUQIPLTEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile is a chemical compound with the molecular formula C13H20N2OSi. It is characterized by the presence of a picolinonitrile core substituted with a tert-butyldimethylsilyloxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile typically involves the reaction of picolinonitrile with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinonitrile core.

    Reduction: Primary amines.

    Substitution: Various substituted picolinonitrile derivatives.

Scientific Research Applications

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile involves its interaction with specific molecular targets. The silyloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-substituted picolinonitriles
  • 3-(tert-Butyldimethylsilyloxy)phenylboronic acid

Uniqueness

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts enhanced stability and reactivity compared to other picolinonitrile derivatives. This makes it a valuable intermediate in synthetic chemistry and a useful tool in scientific research.

Properties

Molecular Formula

C13H20N2OSi

Molecular Weight

248.40 g/mol

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-11-7-6-8-15-12(11)9-14/h6-8H,10H2,1-5H3

InChI Key

GVVRAUQIPLTEHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(N=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3-((tert-butyldimethylsilyloxy)methyl)pyridine (30.1 g, 100.0 mmol, 1 eq.) and Zn(CN)2 (23.5 g, 200.0 mmol, 2.0 eq.) in DMF (100.0 mL) was purged with N2 for 5 min and added Pd(PPh3)4 (5.78 g, 5.0 mmol, 0.05 eq.). The mixture was heated at 120° C. for 2 h under N2, cooled, filtered, concentrated, and purified on silica gel using a mixture of EtOAc and hexanes as eluent to give 3-((tert-butyldimethylsilyloxy)methyl)picolinonitrile (20.4 g, 82%) as a colorless oil. LRMS (M+H+) m/z 249.1.
Quantity
30.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
23.5 g
Type
catalyst
Reaction Step One
Quantity
5.78 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.